molecular formula C25H26N4O4S2 B12142941 3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12142941
M. Wt: 510.6 g/mol
InChI Key: KQBRVFSUEBPGRS-ZHZULCJRSA-N
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Description

3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. The molecule is distinguished by:

  • A 3,4-dimethoxyphenylethyl substituent on the thiazolidinone ring.
  • A dimethylamino group at the 2-position of the pyrido-pyrimidinone scaffold.
  • A Z-configuration at the methylidene bridge linking the two ring systems.

Properties

Molecular Formula

C25H26N4O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(dimethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O4S2/c1-15-7-6-11-28-21(15)26-22(27(2)3)17(23(28)30)14-20-24(31)29(25(34)35-20)12-10-16-8-9-18(32-4)19(13-16)33-5/h6-9,11,13-14H,10,12H2,1-5H3/b20-14-

InChI Key

KQBRVFSUEBPGRS-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)N(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenylethyl (thiazolidinone); dimethylamino (pyrimidine) Not reported (predicted anti-inflammatory)
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Phenylethyl (thiazolidinone); ethylamino (pyrimidine) Antimicrobial
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl (thiazolidinone); methyl (pyrazole) Anti-inflammatory
2-(3,4-dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl (pyrimidine); 3-methylpiperazinyl Not reported (pharmacokinetic optimization)

Key Observations :

  • The 3,4-dimethoxyphenylethyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler aryl substituents (e.g., phenyl or chlorophenyl in ) .
  • The dimethylamino group likely improves solubility and bioavailability relative to ethylamino () or unsubstituted amino groups .

Key Observations :

  • The target compound’s synthesis aligns with classical thiazolidinone condensation methods () but lacks the efficiency of microwave-assisted approaches () .
  • The 3,4-dimethoxyphenylethyl group may require specialized aryl bromide precursors, similar to those in .
Pharmacological Activity
Compound Class Bioactivity Mechanism / Target Potency (IC₅₀ or MIC) Reference
Target Compound Predicted: Anti-inflammatory, antimicrobial Cyclooxygenase (COX) inhibition Not reported
10b (chlorophenyl derivative) Anti-inflammatory COX-2 inhibition IC₅₀: 1.2 µM
Thiazolidinone-azo derivatives Antimicrobial Bacterial cell wall synthesis disruption MIC: 8–16 µg/mL

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance COX-2 selectivity compared to 4-chlorophenyl derivatives () .
  • Thioxo groups in thiazolidinones are critical for antimicrobial activity, suggesting the target compound could exhibit similar properties .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Reference
Target Compound ~600 3.5 <0.1
Compound ~480 2.8 0.3
Compound (10b) ~450 3.2 0.2

Key Observations :

  • The higher molecular weight and logP of the target compound suggest prolonged half-life but poorer aqueous solubility compared to simpler analogs .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety introduction. Key optimization strategies include:

  • Reaction Conditions : Use reflux with precise temperature control (e.g., 80–100°C) and monitor reaction time (typically 6–12 hours) to avoid side products .
  • Catalysts and Solvents : Employ Lewis acids (e.g., ZnCl₂) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reaction efficiency .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Basic: What spectroscopic methods are recommended to confirm structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Z-configuration of the thiazolidinone ring .
  • X-ray Crystallography : For unambiguous confirmation of 3D geometry and bond angles .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities .

Advanced: How should experimental designs account for potential biological activity variability?

  • Dose-Response Studies : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., cancer cell lines) to establish IC₅₀ values .
  • Control Groups : Include analogs lacking the 3,4-dimethoxyphenyl or thioxo groups to isolate structural contributions to activity .
  • Reproducibility : Triplicate experiments with independent synthetic batches to assess batch-to-batch variability .

Advanced: What strategies resolve contradictions in reaction yield data between studies?

  • Comparative Analysis : Replicate reactions using solvents/catalysts from conflicting studies (e.g., DMSO vs. acetonitrile) under identical conditions .
  • DoE (Design of Experiments) : Apply statistical models (e.g., factorial design) to identify critical variables (temperature, catalyst loading) .
  • Mechanistic Probes : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify yield-limiting steps .

Advanced: How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the thioxo-thiazolidinone moiety’s electrostatic interactions .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes .
  • SAR Analysis : Compare docking scores of derivatives with modified substituents (e.g., dimethylamino vs. hydroxyethylamino) to refine pharmacophores .

Advanced: What methodologies enable regioselective modification of the pyrido[1,2-a]pyrimidin-4-one core?

  • Protecting Groups : Temporarily block the 2-(dimethylamino) group with Boc before functionalizing the 9-methyl position .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at the 3-position using Pd(PPh₃)₄ to introduce aryl/heteroaryl groups .
  • Microwave-Assisted Synthesis : Reduce reaction times for regioselective substitutions (e.g., 30 min at 120°C) .

Advanced: How can discrepancies in reported antimicrobial vs. anticancer activity be addressed?

  • Target-Specific Assays : Screen against Gram-positive bacteria (e.g., S. aureus) and cancer lines (e.g., MCF-7) under standardized conditions .
  • Metabolomic Profiling : Use LC-MS to identify metabolite-induced changes in bacterial vs. mammalian cells .
  • Resistance Studies : Serial passaging of microbes to assess development of resistance, correlating with structural stability .

Basic: What purification challenges arise, and how are they mitigated?

  • Challenge : Co-elution of byproducts with similar polarity.
  • Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final polishing .
  • Purity Criteria : Ensure ≥98% purity via analytical HPLC (UV detection at 254 nm) .

Advanced: What techniques elucidate binding kinetics with protein targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) using immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interaction .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .

Advanced: How does this compound compare structurally/functionally to analogs in Table 1?

Analog Key Differences Functional Impact
Compound ALacks 3,4-dimethoxyphenylReduced kinase inhibition
Compound BReplaces thioxo with oxoLower antimicrobial potency
Compound C9-H instead of 9-methylAltered pharmacokinetics

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